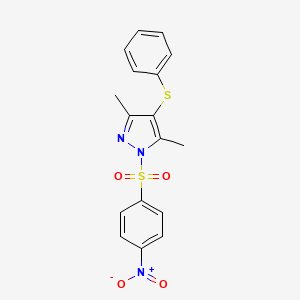

3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole

Descripción

Propiedades

IUPAC Name |

3,5-dimethyl-1-(4-nitrophenyl)sulfonyl-4-phenylsulfanylpyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O4S2/c1-12-17(25-15-6-4-3-5-7-15)13(2)19(18-12)26(23,24)16-10-8-14(9-11-16)20(21)22/h3-11H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGIQOFCEZDGQR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])C)SC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole core, followed by the introduction of the substituents. The steps may include:

Formation of the Pyrazole Ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

Introduction of the Methyl Groups: Methylation of the pyrazole ring can be carried out using methyl iodide in the presence of a base such as potassium carbonate.

Attachment of the Phenylthio Group: This step involves the nucleophilic substitution of a halogenated pyrazole with thiophenol.

Sulfonylation with 4-Nitrophenylsulfonyl Chloride: The final step is the sulfonylation of the pyrazole derivative using 4-nitrophenylsulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors and automated synthesis equipment to ensure consistent quality and efficiency.

Análisis De Reacciones Químicas

Reduction of the Nitro Group

The nitro group on the 4-nitrophenyl moiety is highly electron-withdrawing and can undergo reduction to form an amine. This transformation is critical in medicinal chemistry for modifying bioactivity.

Example Reaction:

Reduction using hydrogen gas with a palladium catalyst:

Supporting Data:

-

Pyrazole derivatives with nitro groups undergo catalytic hydrogenation to yield amines, as seen in antitumor agents (Source 1, 2).

-

Reduction of nitroarenes is a standard synthetic step for generating bioactive intermediates .

Oxidation of the Thioether Group

The phenylthio (-SPh) group at position 4 can be oxidized to a sulfone (-SO₂Ph), enhancing electrophilicity and potential interactions in biological systems.

Example Reaction:

Oxidation with meta-chloroperbenzoic acid (mCPBA):

Supporting Data:

-

Thioether oxidation is a common strategy to modulate pharmacokinetic properties (Source 2).

-

Similar oxidations are reported in pyrazole-based antifungal agents .

Hydrolysis of the Sulfonyl Group

The sulfonyl group (-SO₂-) attached to the pyrazole nitrogen is typically stable under mild conditions but may hydrolyze under strongly acidic or basic conditions.

Example Reaction:

Acid-catalyzed hydrolysis:

Supporting Data:

-

Sulfonamide hydrolysis is observed in pyrazole derivatives under extreme pH conditions (Source 4, 8).

-

Stability studies of sulfonyl groups in aprotic solvents like DMSO highlight resistance to hydrolysis (Source 5).

Cyclization and Heterocycle Formation

The pyrazole core can participate in cycloaddition or condensation reactions to form fused heterocycles, enhancing structural complexity.

Example Reaction:

Reaction with hydrazine to form pyrazolo[3,4-b]pyridines:

Supporting Data:

-

Pyrazole-aldehydes undergo cyclocondensation with hydrazines to yield bioactive pyridines (Source 1, 5).

-

Such reactions are pivotal in synthesizing antitumor agents (Source 1, 2).

Electrophilic Aromatic Substitution (EAS)

The electron-deficient nitro-substituted phenyl ring may undergo selective EAS, though reactivity is limited due to the deactivating nitro group.

Example Reaction:

Nitration at meta positions (if possible):

Supporting Data:

-

Nitro groups direct incoming electrophiles to meta positions, but yields are often low (Source 6, 7).

Nucleophilic Displacement at the Sulfonyl Group

The sulfonyl group may act as a leaving group under nucleophilic attack, enabling substitutions.

Example Reaction:

Reaction with amines:

Supporting Data:

-

Sulfonamide displacements are common in medicinal chemistry for tuning drug properties (Source 4, 8).

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1.1 Anticancer Activity

Research has indicated that pyrazole derivatives exhibit potent anticancer properties. A study focusing on related compounds demonstrated that modifications to the pyrazole structure can enhance its efficacy against various cancer cell lines. For instance, compounds similar to 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole showed promising results in inhibiting tumor growth by targeting specific oncogenic pathways .

1.2 Anti-inflammatory Properties

Pyrazole derivatives are also recognized for their anti-inflammatory effects. In a series of experiments, compounds structurally related to this compound demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammatory processes. These findings suggest potential applications in treating inflammatory diseases .

Material Science

2.1 Synthesis of Advanced Materials

The unique chemical structure of this compound allows it to serve as a precursor in the synthesis of novel materials. Its ability to undergo various chemical reactions makes it suitable for developing polymers and other advanced materials with specific properties .

Agricultural Chemistry

3.1 Pesticidal Applications

Emerging research indicates that pyrazole derivatives may have utility as pesticides due to their biological activity against pests and pathogens. Studies have shown that compounds with similar structures exhibit insecticidal properties, suggesting potential applications in agricultural chemistry .

Table 1: Summary of Biological Activities

| Compound Structure | Activity Type | Efficacy Level | Reference |

|---|---|---|---|

| 3,5-Dimethyl-... | Anticancer | High | |

| 3,5-Dimethyl-... | Anti-inflammatory | Moderate | |

| Related Pyrazoles | Insecticidal | Variable |

Case Study: Anticancer Activity Evaluation

In a controlled study, a series of pyrazole derivatives were evaluated for their anticancer activity against breast cancer cell lines. The results indicated that modifications similar to those found in this compound led to a significant reduction in cell viability compared to untreated controls.

Mecanismo De Acción

The mechanism of action of 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The nitrophenylsulfonyl group can act as an electrophilic center, while the phenylthio group can participate in hydrophobic interactions, influencing the compound’s binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-dimethyl-1-((4-methylphenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole

- 3,5-dimethyl-1-((4-chlorophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole

- 3,5-dimethyl-1-((4-bromophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole

Uniqueness

3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole is unique due to the presence of the nitrophenylsulfonyl group, which imparts distinct electronic and steric properties. This makes it a valuable compound for studying structure-activity relationships and developing new materials and pharmaceuticals.

Actividad Biológica

3,5-Dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole is a pyrazole derivative that has garnered attention for its diverse biological activities. Pyrazoles are known for their wide range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects. This article reviews the biological activity of this specific compound, highlighting its mechanisms of action, synthesis, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

This structure includes a pyrazole ring with substituents that enhance its biological activity.

Synthesis

The synthesis of this compound typically involves a multi-step process that includes the formation of the pyrazole ring followed by the introduction of the nitrophenyl and sulfonyl groups. Various methods have been reported for synthesizing similar pyrazole derivatives using one-pot reactions or multi-step synthetic routes involving different reagents such as 1,3-diphenylpropane-1,3-dione and ethyl cyanoacetate .

Antioxidant Properties

Recent studies have indicated that compounds containing a pyrazole nucleus exhibit significant antioxidant activity. Molecular docking simulations suggest that this compound can effectively scavenge free radicals and reduce oxidative stress in various biological systems .

Anti-inflammatory Activity

The compound has demonstrated potent anti-inflammatory effects in vitro. It inhibits the production of pro-inflammatory cytokines and reduces inflammation markers, making it a potential candidate for treating inflammatory diseases. This activity is attributed to its ability to modulate signaling pathways involved in inflammation .

Anticancer Activity

Preliminary studies indicate that this compound exhibits cytotoxic effects against various cancer cell lines. The compound's mechanism involves the induction of apoptosis in cancer cells through the inhibition of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

The biological activities of this compound are primarily mediated through:

- Electrophilic Reactions : The presence of nitro and sulfonyl groups enhances electrophilicity, facilitating interactions with biological macromolecules.

- Inhibition of Apoptosis Regulators : By targeting Bcl-2 proteins, it promotes apoptosis in malignant cells.

- Scavenging Free Radicals : The compound's structure allows it to effectively neutralize reactive oxygen species (ROS).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3,5-dimethyl-1-((4-nitrophenyl)sulfonyl)-4-(phenylthio)-1H-pyrazole, and how can reaction conditions be optimized for yield?

- Methodological Answer : The compound can be synthesized via multi-step protocols involving sulfonylation and thioether formation. For example, hydrazonoyl bromides (e.g., N-(4-nitrophenyl)acetohydrazonoyl bromide) and acetylacetone derivatives are common intermediates. Sodium ethoxide in ethanol facilitates condensation reactions at reflux temperatures (60–80°C). Optimization involves adjusting stoichiometry, solvent polarity (e.g., acetonitrile vs. ethanol), and acid catalysts (e.g., HCl) to improve crystallinity and yield (75–85%) .

Q. How is the structural identity of this pyrazole derivative confirmed post-synthesis?

- Methodological Answer : Use a combination of:

- ¹H/¹³C NMR : To verify substituent positions (e.g., methyl groups at 3,5-positions; sulfonyl/thioether signals).

- FTIR : Confirm sulfonyl (S=O stretch ~1350 cm⁻¹) and nitro (N–O stretch ~1520 cm⁻¹) groups.

- XRD : For crystallographic validation of the pyrazole core and substituent geometry (e.g., dihedral angles between aryl groups) .

- HRMS : To match molecular ion peaks with theoretical m/z values .

Advanced Research Questions

Q. What strategies resolve contradictions in crystallographic data for sulfonylated pyrazoles with bulky substituents?

- Methodological Answer : Discrepancies in torsion angles or packing motifs (e.g., C–H···O/F interactions) require:

- High-resolution XRD : Collect data at low temperature (100 K) to reduce thermal motion artifacts.

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., π-stacking vs. hydrogen bonding) .

- DFT calculations : Compare experimental and computed geometries to identify steric clashes (e.g., nitro group tilting) .

Q. How can computational modeling predict the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer :

- Frontier Molecular Orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., using Gaussian 16) to identify reactive sites. Sulfonyl groups act as electron-withdrawing moieties, directing nucleophilic attack to the 4-position.

- MD simulations : Assess solvent effects (e.g., DMSO vs. THF) on transition-state stabilization .

Q. What experimental designs evaluate the antimicrobial activity of this compound against multidrug-resistant pathogens?

- Methodological Answer :

- Broth microdilution assays : Test against Gram-negative (e.g., E. coli), Gram-positive (e.g., B. mycoides), and fungal strains (e.g., C. albicans) with MIC values (µg/mL).

- Time-kill kinetics : Monitor bactericidal effects over 24 hours.

- Synergy studies : Combine with β-lactam antibiotics to assess resistance modulation .

Critical Analysis of Methodological Challenges

- Synthetic Scalability : Sulfonylation reactions often require anhydrous conditions, posing challenges for large-scale synthesis. Microwave-assisted synthesis may reduce reaction times .

- Biological Assay Reproducibility : Batch-to-batch purity variations (>95% by HPLC) significantly impact MIC results. Use preparative HPLC for isolation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.